N',N'''-1,2-phenylenebis(N-methylurea)
Description
N',N'''-1,2-Phenylenebis(N-methylurea) is a bis-urea derivative characterized by a 1,2-phenylene core bridging two N-methylurea moieties. Its structure confers rigidity and hydrogen-bonding capacity, making it relevant in supramolecular chemistry, agrochemicals, and materials science.
Properties
IUPAC Name |
1-methyl-3-[2-(methylcarbamoylamino)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c1-11-9(15)13-7-5-3-4-6-8(7)14-10(16)12-2/h3-6H,1-2H3,(H2,11,13,15)(H2,12,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INCYWRMYZYGPFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1=CC=CC=C1NC(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparison
Key Structural Insights :
- Rigidity vs. Flexibility : The 1,2-phenylene core in the target compound enhances rigidity compared to the methylene bridge in N,N'-Methylenebis(urea) .
- Hydrogen Bonding : Urea groups (NH) in the target compound enable stronger hydrogen bonding than amide or imine derivatives, influencing solubility and crystallinity .
Physicochemical Properties
- Melting Points : Bis-ureas generally exhibit higher melting points than amides due to stronger hydrogen bonding. For example, N,N'-Methylenebis(urea) is a crystalline solid, while bis-malonamides () may have lower melting points due to bulky substituents .
- Solubility : The target compound’s methyl groups may enhance organic solubility compared to polar, unsubstituted ureas like N,N'-Methylenebis(urea) .
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